molecular formula C12H9F2NO B12079673 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Cat. No.: B12079673
M. Wt: 221.20 g/mol
InChI Key: XOCOPVQPYVNWTP-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the aromatic ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of halogenated pyridines with fluoride ions. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the fluorophenyl and methanol groups.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). . The specific conditions and reagents used can vary depending on the desired substitution pattern and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

[3-fluoro-2-(2-fluorophenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C12H9F2NO/c13-10-4-2-1-3-9(10)12-11(14)8(7-16)5-6-15-12/h1-6,16H,7H2

InChI Key

XOCOPVQPYVNWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2F)CO)F

Origin of Product

United States

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